![molecular formula C8H6N4 B109202 2-(Azidomethyl)benzonitrile CAS No. 40508-03-0](/img/structure/B109202.png)
2-(Azidomethyl)benzonitrile
Overview
Description
2-(Azidomethyl)benzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as an intermediate in the synthesis of 2-Cyanobenzylamine Acetic Acid Salt, which is used in the preparation of benzazepine derivatives as histamine H3 antagonists .
Molecular Structure Analysis
The molecular structure of 2-(Azidomethyl)benzonitrile has been studied. The dihedral angle between the benzene rings is 46.41 (7)°. Weak intermolecular C—H⋯ π interactions occur in the crystal .Scientific Research Applications
Building Blocks in Chemical Synthesis
2-(Azidomethyl)benzonitrile is used as a building block in chemical synthesis . It is a versatile reagent that can be used to introduce azide groups into a variety of organic molecules, enabling the synthesis of a wide range of compounds .
Synthesis of Benzamidine Derivatives
This compound plays a crucial role in the synthesis of benzamidine derivatives . Benzamidines are a class of compounds that exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal and bactericidal activities .
Antifungal Applications
Benzamidine derivatives synthesized using 2-(Azidomethyl)benzonitrile have shown promising antifungal activities . For instance, some of these compounds have demonstrated excellent activities against fungi like Colletotrichum lagenarium and Botrytis cinerea .
Synthesis of Heterocycles
2-(Azidomethyl)benzonitrile can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in organic chemistry, with applications ranging from medicine to materials science .
Synthesis of 1,2,3-Triazole Moieties
This compound can be used in the synthesis of 1,2,3-triazole moieties . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis of Metallo-Organic Compounds
Amidines, which can be synthesized using 2-(Azidomethyl)benzonitrile, can also be used in the synthesis of metallo-organic compounds . These compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
2-(Azidomethyl)benzonitrile is primarily used in the synthesis of benzazepine derivatives, which are known to act as histamine H3 antagonists . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in neurotransmission .
Mode of Action
It is known to be an intermediate in the synthesis of 2-cyanobenzylamine acetic acid salt, which is used in the preparation of benzazepine derivatives . These derivatives act as histamine H3 antagonists, blocking the action of histamine at the H3 receptor sites, thereby affecting neurotransmission .
Biochemical Pathways
They can affect cognition, learning, memory, and nociception, and have implications in conditions like schizophrenia and sleep disorders .
Pharmacokinetics
It is soluble in dichloromethane , which suggests that it may have good bioavailability.
Result of Action
As an intermediate in the synthesis of benzazepine derivatives, it contributes to the antagonistic action on histamine h3 receptors . This can result in changes in neurotransmission and potentially influence various neurological functions .
properties
IUPAC Name |
2-(azidomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXXTVEVDAOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309845 | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)benzonitrile | |
CAS RN |
40508-03-0 | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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